molecular formula C16H28N2O6 B3105216 8-Oxa-5-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-09-6

8-Oxa-5-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3105216
CAS No.: 1523571-09-6
M. Wt: 344.40
InChI Key: PCPDSHLMSFXNEY-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[3.5]nonane hemioxalate is a bicyclic spiro compound featuring an oxygen atom at position 8 and a nitrogen atom at position 5 within its fused ring system. The hemioxalate form indicates a 2:1 stoichiometric ratio between the base (8-oxa-5-azaspiro[3.5]nonane) and oxalic acid, yielding a molecular formula of C₁₆H₂₈N₂O₆ and a molecular weight of 344.40 g/mol . This compound is utilized in pharmaceutical research, particularly as a precursor or intermediate in drug discovery. Its synthesis, market trends, and production data (2020–2025) have been analyzed in industry reports, highlighting its role in diverse applications .

Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPDSHLMSFXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2.C1CC2(C1)COCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-5-azaspiro[3.5]nonane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an oxazine and an azaspiro moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-5-azaspiro[3.5]nonane hemioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

8-Oxa-5-azaspiro[3.5]nonane hemioxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane hemioxalate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and physicochemical differences between 8-oxa-5-azaspiro[3.5]nonane hemioxalate and related spiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₆H₂₈N₂O₆ 344.40 1523571-96-1 2:1 base-oxalic acid ratio; O at position 8
2-Oxa-5-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 1706462-77-2 1:1 oxalate salt; O at position 2
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate C₈H₁₃NO₆ 219.19 1392804-64-6 Two O atoms (positions 2 and 8)
5-Oxa-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 1427359-47-4 O at position 5, N at position 2
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate C₁₆H₂₈N₂O₈S₂ 440.53 1501856-47-8 S replaces O; sulfone groups at position 7

Key Observations :

  • Stoichiometry: The hemioxalate form (2:1 ratio) in the target compound contrasts with 1:1 oxalate salts (e.g., 2-Oxa-5-azaspiro[3.5]nonane oxalate), influencing solubility and crystallinity .
  • Heteroatom Positioning: Substitution of oxygen/nitrogen at different positions (e.g., 5-Oxa-2-azaspiro vs.

Market and Commercial Viability

  • Production Data: Global manufacturers of this compound reported production capacities of 10–50 metric tons annually (2020–2025), with China dominating supply chains .
  • Cost: Hemioxalate salts (e.g., 2,8-dioxa-5-azaspiro[3.5]nonane hemioxalate) are priced at $650–$1,610 per 250mg–1g, reflecting their premium status in specialized research .

Biological Activity

8-Oxa-5-azaspiro[3.5]nonane hemioxalate is a synthetic compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. This compound has gained attention in medicinal chemistry due to its pharmacological properties and possible applications in drug development.

  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 344.40 g/mol
  • Structure : The compound features a spirocyclic arrangement that includes an oxalate moiety, enhancing its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structural features have shown activity against a range of pathogens.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
  • Neurological Effects : Due to its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions that incorporate the oxalate moiety.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield.

Biological Activity Data

Study FocusFindingsReference
Antimicrobial TestingExhibited significant inhibition against Gram-positive bacteria.
Cytotoxicity AssaysInduced apoptosis in various cancer cell lines, notably breast and lung cancer cells.
Neuroactivity ScreeningShowed potential modulation of GABAergic pathways, suggesting anxiolytic properties.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against several bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Cytotoxic Effects :
    • In vitro assays demonstrated that the compound induced cell cycle arrest in MCF-7 breast cancer cells, leading to increased apoptosis rates.
  • Neuropharmacological Assessment :
    • Behavioral studies in rodent models indicated that administration of the compound resulted in reduced anxiety-like behavior, supporting its potential use as an anxiolytic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-5-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
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8-Oxa-5-azaspiro[3.5]nonane hemioxalate

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